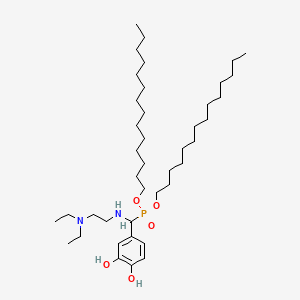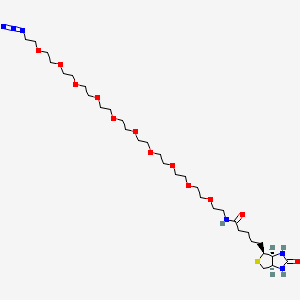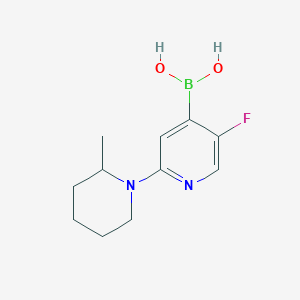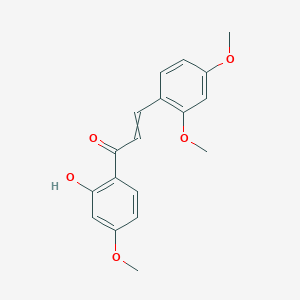
2,4,6-TMPEA (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethoxyphenethylamine (hydrochloride) is an organic compound categorized as a phenethylamine. It is commonly used as an analytical reference standard in research and forensic applications . The compound is known for its structural similarity to other phenethylamines, which are often studied for their psychoactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethoxyphenethylamine (hydrochloride) typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl) .
Industrial Production Methods
While specific industrial production methods for 2,4,6-Trimethoxyphenethylamine (hydrochloride) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethoxyphenethylamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically involve the conversion of nitrostyrene intermediates to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Halogenated and nitrated phenethylamine derivatives.
Scientific Research Applications
2,4,6-Trimethoxyphenethylamine (hydrochloride) has a broad range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and chromatography.
Biology: Studied for its effects on neurotransmitter systems, particularly as a monoamine reuptake inhibitor.
Medicine: Investigated for potential therapeutic applications in neuropharmacology.
Industry: Utilized in the synthesis of other phenethylamine derivatives and related compounds.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethoxyphenethylamine (hydrochloride) involves its role as a monoamine reuptake inhibitor. It obstructs the reuptake of monoamines such as dopamine and norepinephrine, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft. This results in heightened stimulation of postsynaptic receptors, which can influence various physiological and psychological responses .
Comparison with Similar Compounds
2,4,6-Trimethoxyphenethylamine (hydrochloride) is part of a group of compounds known as trimethoxyphenethylamines. Similar compounds include:
- 2,3,4-Trimethoxyphenethylamine
- 2,3,5-Trimethoxyphenethylamine
- 2,3,6-Trimethoxyphenethylamine
- 2,4,5-Trimethoxyphenethylamine
- 3,4,5-Trimethoxyphenethylamine (Mescaline)
Uniqueness
What sets 2,4,6-Trimethoxyphenethylamine (hydrochloride) apart is its specific substitution pattern on the aromatic ring, which can influence its pharmacological properties and reactivity in chemical reactions .
Properties
Molecular Formula |
C11H18ClNO3 |
|---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
2-(2,4,6-trimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO3.ClH/c1-13-8-6-10(14-2)9(4-5-12)11(7-8)15-3;/h6-7H,4-5,12H2,1-3H3;1H |
InChI Key |
MEZFMRZBYCEOHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCN)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


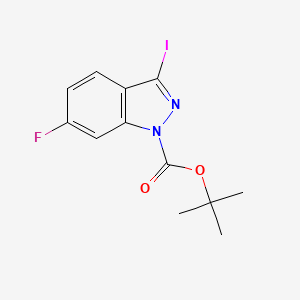
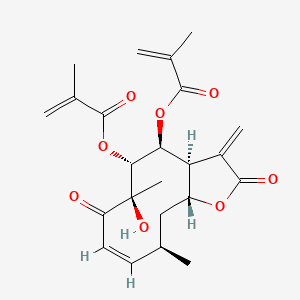
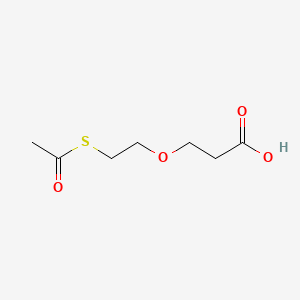
![3-[(2-Methylpropan-2-yl)oxymethyl]piperazin-2-one](/img/structure/B14081216.png)
![Ethyl 3-[4-[1-(2-aminoethyl)pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14081218.png)
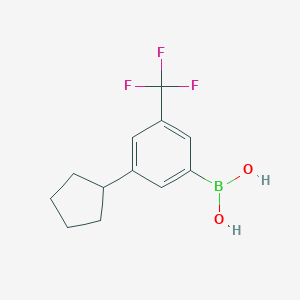
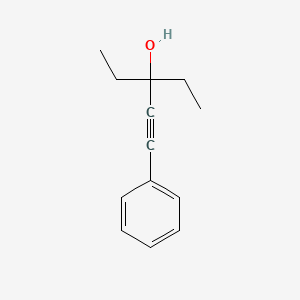
![(10S,13S)-10-Hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14081226.png)
